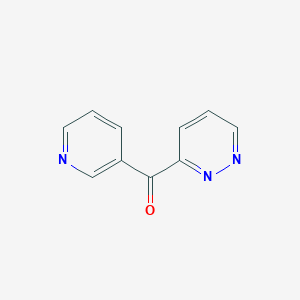![molecular formula C9H14O4 B3049026 (1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 1909288-13-6](/img/structure/B3049026.png)
(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
説明
“(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C9H15NO4 . It is also known by other names such as 1-boc-amino cyclopropanecarboxylic acid, 1-tert-butoxycarbonyl amino cyclopropanecarboxylic acid, and n-boc-1-aminocyclopropanecarboxylic acid .
Synthesis Analysis
Tertiary butyl esters, such as “(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient and versatile compared to the batch .Molecular Structure Analysis
The molecular structure of “(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid” can be represented by the SMILES notation: CC©©OC(=O)NC1(CC1)C(O)=O .Chemical Reactions Analysis
While specific chemical reactions involving “(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid” are not mentioned in the search results, it’s worth noting that carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Physical And Chemical Properties Analysis
“(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid” has a molecular weight of 201.22 g/mol . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Preparative-Scale Chromatography: Chromatography techniques, such as high-performance liquid chromatography (HPLC), allow efficient separation of enantiomers based on their interactions with chiral stationary phases.
Enantioselective Liquid–Liquid Extraction: Selective extraction using chiral solvents or ligands can separate enantiomers from a mixture.
Crystallization-Based Methods: Crystallization techniques exploit differences in crystal lattice formation between enantiomers. Deracemization processes, combining racemization and crystallization, enhance separation.
Porous Material Method: Porous materials (e.g., metal-organic frameworks) selectively adsorb one enantiomer, enabling separation.
Membrane Resolution Method: Enantioselective membranes allow preferential transport of one enantiomer through a membrane, achieving separation.
Tert-Butyl Ester Synthesis
Tertiary butyl esters find broad applications in synthetic organic chemistry. A sustainable method involves introducing the tert-butoxycarbonyl (tBOC) group directly into various organic compounds using flow microreactor systems . This approach is more efficient and versatile than batch methods.
Neat Thin Films and Mixed Films: Attachment of the tBOC group to indigo compounds enables processing into neat thin films and mixed films with semiconducting polymers . These films have potential applications in optoelectronics and organic electronics.
Safety And Hazards
“(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIADELBDBDDAW-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150733 | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid | |
CAS RN |
1909288-13-6 | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1R,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909288-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




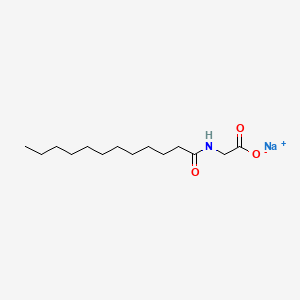
![2-[3-(Propan-2-yl)phenoxy]acetic acid](/img/structure/B3048947.png)
![Naphthaceno[2,1,12,11-opqra]naphthacene](/img/structure/B3048949.png)
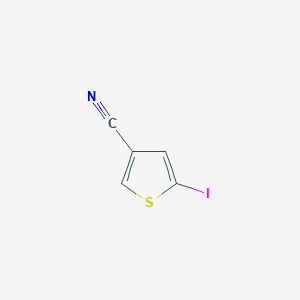
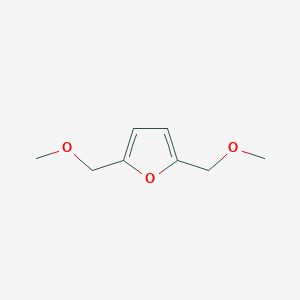
![ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B3048956.png)
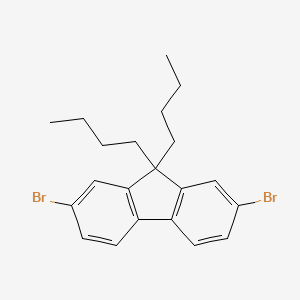
silane](/img/structure/B3048960.png)


![7-Tosyl-7-azabicyclo[2.2.1]heptane](/img/structure/B3048964.png)
